[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe is a complex organic compound that features a benzenesulfonyl group, a carbamoyl group, and a tert-butoxycarbonyl (Boc) protected amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of 2,6-dimethylphenol with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Propoxy Group: The intermediate is then reacted with 3-bromopropanol under basic conditions to introduce the propoxy group.
Carbamoylation: The resulting compound undergoes carbamoylation with 2-(Z-amino)-ethyl isocyanate to form the carbamoyl derivative.
Introduction of the Boc-Protected Amino Acid: Finally, the compound is coupled with Boc-protected Dap (diaminopropionic acid) using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The Boc-protected amino acid moiety is often used in peptide synthesis, which is crucial for developing peptide-based drugs.
Industry
In the pharmaceutical industry, this compound could be used in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Mechanism of Action
The mechanism by which [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2,6-Dimethyl-4-(3-[2-aminoethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe: Similar structure but without the Z-configuration in the amino group.
[2,6-Dimethyl-4-(3-[2-(N-methylamino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe: Contains a methylated amino group.
Uniqueness
The unique feature of [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe is the Z-configuration of the amino group, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities compared to its E-configuration or non-configured analogs.
Biological Activity
[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe, also known by its CAS number 277316-24-2, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonyl group and a Boc-protected amino acid, suggests various biological activities that warrant thorough investigation.
- Molecular Formula : C₃₁H₄₄N₄O₁₀S
- Molecular Weight : 664.77 g/mol
- CAS Number : 277316-24-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in biochemical pathways and its cytotoxic effects on cancer cells.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in purine biosynthesis. Specifically, it inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are critical for de novo purine synthesis. The inhibition of these enzymes suggests that the compound may interfere with cell proliferation in rapidly dividing cells, such as cancer cells .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values in the low micromolar range indicate substantial potency against specific cancer types .
Study 1: Inhibition of Cancer Cell Growth
A study evaluated the cytotoxic effects of the compound on human leukemia cells. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 20 nM, demonstrating significant efficacy in disrupting cellular proliferation pathways .
Study 2: Enzyme Inhibition Profile
Further research focused on the compound's ability to inhibit key enzymes in purine metabolism. It was found to effectively inhibit GAR-TFase and AICAR-TFase, with IC50 values indicating strong inhibitory action compared to standard inhibitors used in clinical settings .
Data Tables
Activity | IC50 Value (µM) | Target |
---|---|---|
Inhibition of GAR-TFase | 0.020 | Glycinamide ribonucleotide transformylase |
Inhibition of AICAR-TFase | 0.018 | Aminoimidazole ribonucleotide transformylase |
Cytotoxicity against leukemia cells | 0.020 | Human leukemia cell lines |
Properties
IUPAC Name |
methyl 2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O10S/c1-21-17-24(43-16-10-13-26(36)32-14-15-33-29(38)44-20-23-11-8-7-9-12-23)18-22(2)27(21)46(40,41)35-25(28(37)42-6)19-34-30(39)45-31(3,4)5/h7-9,11-12,17-18,25,35H,10,13-16,19-20H2,1-6H3,(H,32,36)(H,33,38)(H,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJNRVBAOUYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.